molecular formula C8H12O3 B8776818 3-Acetyl-5-ethyldihydrofuran-2(3H)-one CAS No. 3620-19-7

3-Acetyl-5-ethyldihydrofuran-2(3H)-one

Cat. No.: B8776818
CAS No.: 3620-19-7
M. Wt: 156.18 g/mol
InChI Key: KRCFMTREVNAMCY-UHFFFAOYSA-N
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Description

3-Acetyl-5-ethyldihydrofuran-2(3H)-one (CAS 3620-19-7) is a high-purity dihydrofuran-2(3H)-one derivative supplied for advanced research and development applications. This compound features the 2(3H)-furanone core structure, which is recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic pharmaceuticals . The furanone ring system is a versatile building block for designing novel therapeutic agents and is known to interact with a wide array of biological targets . Researchers value this specific acetyl and ethyl-substituted derivative as a key synthetic intermediate for exploring new chemical space in drug discovery projects. Furanone derivatives have demonstrated a broad spectrum of pharmacological activities in scientific literature, including potential anti-inflammatory, anticancer, antimicrobial, and antioxidant properties, making them a fruitful matrix for the development of new therapeutic agents . Recent studies have also highlighted the utility of 2(3H)-furanone derivatives as pivotal precursors in the synthesis of various nitrogen-containing heterocycles, such as pyrrolones, pyridazinones, and imidazoles, which are core structures in many active pharmaceutical ingredients . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

CAS No.

3620-19-7

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

3-acetyl-5-ethyloxolan-2-one

InChI

InChI=1S/C8H12O3/c1-3-6-4-7(5(2)9)8(10)11-6/h6-7H,3-4H2,1-2H3

InChI Key

KRCFMTREVNAMCY-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C(=O)O1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-ethyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of ethyl acetoacetate with acetaldehyde in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C)

    Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide

    Solvents: Common solvents like ethanol or water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-ethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2)

Major Products

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols

    Substitution Products: Halogenated furanones, amine derivatives

Scientific Research Applications

3-Acetyl-5-ethyldihydrofuran-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of flavor and fragrance compounds due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-ethyldihydrofuran-2(3H)-one involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, blocking the activity of specific enzymes involved in metabolic pathways. Additionally, its ability to form hydrogen bonds and interact with cellular membranes contributes to its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among similar dihydrofuranones include:

  • Substituent Position : The target compound has substituents at both positions 3 and 5, whereas others (e.g., 5-Ethyldihydrofuran-2(3H)-one) feature single substitutions.
  • Functional Groups : Acetyl (ketone), ethyl (alkyl), hydroxymethyl (alcohol), and dichloro (halogen) groups significantly alter reactivity and physical properties.
Table 1: Structural Comparison of Selected Dihydrofuranones
Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Source
3-Acetyl-5-ethyldihydrofuran-2(3H)-one (cis) 153655-37-9 C₈H₁₂O₂ 3-acetyl, 5-ethyl 140.18 Not specified
5-Ethyldihydrofuran-2(3H)-one 695-06-7 C₆H₁₀O₂ 5-ethyl 114.14 Chemical intermediate
3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one 34619-39-1 C₆H₈Cl₂O₂ 3,3-dichloro, 5-ethyl 183.03 Not specified
5-(Hydroxymethyl)dihydrofuran-2(3H)-one 10374-51-3 C₅H₈O₃ 5-hydroxymethyl 116.12 Organic synthesis intermediate
3-Heptyldihydro-5-methyl-2(3H)-furanone - C₁₂H₂₂O₂ 3-heptyl, 5-methyl 198.30 Food additive

Reactivity and Physicochemical Properties

  • This compound: The acetyl group increases electrophilicity at the carbonyl carbon, making it susceptible to nucleophilic addition. The ethyl group enhances solubility in nonpolar solvents .
  • 5-Ethyldihydrofuran-2(3H)-one : Lacks the acetyl group, resulting in lower reactivity but higher volatility (lower molecular weight) .
  • 5-(Hydroxymethyl)dihydrofuran-2(3H)-one : The hydroxymethyl group enables hydrogen bonding, increasing water solubility compared to alkyl-substituted analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Acetyl-5-ethyldihydrofuran-2(3H)-one, and how are reaction conditions optimized?

  • Methodology : Cyclization of acetylated precursors under acidic or thermal conditions is commonly employed. For example, hypervalent iodine-mediated lactonization of substituted alkenoic acids (e.g., 4-arylpent-4-enoic acids) can yield structurally analogous dihydrofuranones. Reaction optimization involves adjusting temperature (50–80°C), solvent polarity (e.g., dichloromethane or acetonitrile), and catalyst loading (e.g., PhI(OAc)₂). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How is the stereochemistry of this compound resolved during synthesis?

  • Methodology : Chiral chromatography (e.g., using amylose- or cellulose-based columns) or crystallization with enantiopure resolving agents can isolate specific stereoisomers. For example, (3S,5S)- and (3R,5R)-configurations are confirmed via X-ray crystallography using SHELXL for refinement .

Q. What spectroscopic techniques are prioritized for structural characterization?

  • Methodology :

  • 1H/13C NMR : Record in CDCl₃ with a 400 MHz spectrometer, using TMS as an internal standard. Key signals include the acetyl group (δ ~2.1–2.3 ppm, singlet) and dihydrofuranone ring protons (δ ~4.0–5.5 ppm).
  • IR : Identify lactone carbonyl stretches (~1740–1770 cm⁻¹) and acetyl C=O (~1680–1700 cm⁻¹).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) using ESI-MS .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural configurations?

  • Methodology : Single-crystal X-ray diffraction with SHELX software (SHELXL for refinement) is used to unambiguously assign stereochemistry. For example, the cis-configuration of this compound was confirmed via C–H⋯O hydrogen bonding and torsion angle analysis. Discrepancies in literature data are resolved by comparing experimental vs. calculated powder XRD patterns .

Q. What strategies are effective for analyzing the compound’s reactivity in multi-step syntheses?

  • Methodology :

  • Kinetic Studies : Monitor acetyl group acylation or ring-opening reactions via in situ NMR or HPLC.
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to predict electrophilic/nucleophilic sites. For example, the acetyl carbonyl is more reactive than the lactone carbonyl due to lower electron density .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., 5-methyl or 5-aryl derivatives) and test against enzyme targets (e.g., cyclooxygenase or kinases).
  • Docking Simulations : Use AutoDock Vina to model interactions with active sites. Thiazole-fused analogs (e.g., from ) show enhanced binding due to π-π stacking with aromatic residues .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Methodology :

  • pH Stability Tests : Incubate in buffers (pH 2–9) at 37°C for 24 hours, followed by LC-MS to quantify degradation.
  • Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated oxidation .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

  • Methodology :

  • Reproducibility Checks : Verify solvent purity, inert atmosphere (N₂/Ar), and moisture control.
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., dimerization or over-acetylation).
  • Catalyst Screening : Compare yields with alternative catalysts (e.g., BF₃·Et₂O vs. TsOH) .

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